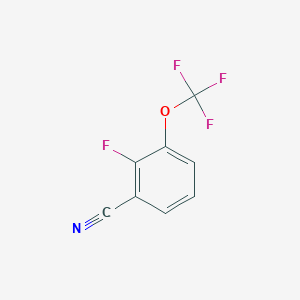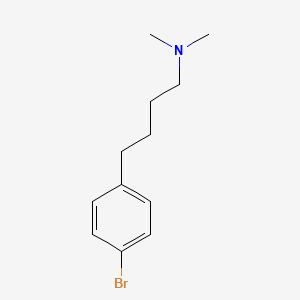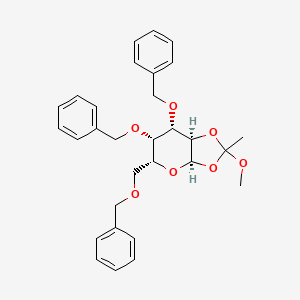
1,1-Diethoxypropan-2-one Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxypropan-2-one Oxime is an organic compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol. It is a colorless oil that is soluble in solvents such as chloroform, dichloromethane, diethyl ether, and methanol. This compound is an intermediate used in the synthesis of Nilotinib 3-Imidazolyl N-oxide, an impurity compound of Nilotinib, which is useful in the treatment of chronic myelogenous leukemia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethoxypropan-2-one Oxime can be synthesized through the condensation of 1,1-diethoxypropan-2-one with hydroxylamine . The reaction typically involves the following steps:
- Formation of the oxime from the aldehyde or ketone.
- Conversion of the oxime oxygen to a good leaving group.
- Heating to induce the rearrangement .
Industrial Production Methods
In industrial settings, the synthesis of oximes, including this compound, can be achieved using solvent-free methods. For example, the use of bismuth oxide (Bi2O3) under grinding conditions has been demonstrated to be effective for the synthesis of oximes from a broad spectrum of aldehydes and ketones with hydroxylamine hydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxypropan-2-one Oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitro compounds.
Reduction: Reduction of oximes can produce amines.
Substitution: Oximes can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium metal, sodium amalgam, and hydrogenation catalysts are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Amide derivatives and other substituted oximes.
Applications De Recherche Scientifique
1,1-Diethoxypropan-2-one Oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals such as Nilotinib.
Biology: Acts as a ligand in coordination chemistry and can be used for the analysis of metal ions.
Medicine: Involved in the synthesis of compounds with potential therapeutic applications, such as anticancer agents.
Industry: Utilized in the production of polymers and other materials through oxime click chemistry.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxypropan-2-one Oxime involves the formation of an oxime from the aldehyde or ketone, followed by the conversion of the oxime oxygen to a good leaving group and heating to induce rearrangement . This process is similar to the Beckmann rearrangement, where the oxime oxygen is protonated by acid, leading to the formation of a better leaving group and subsequent rearrangement to form amides or nitriles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aldoximes: Oximes derived from aldehydes.
Ketoximes: Oximes derived from ketones.
Amidoximes: Oximes of amides.
Uniqueness
1,1-Diethoxypropan-2-one Oxime is unique due to its specific structure and its role as an intermediate in the synthesis of Nilotinib 3-Imidazolyl N-oxide. Its solubility in various organic solvents and its ability to undergo multiple types of chemical reactions make it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(NZ)-N-(1,1-diethoxypropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(3)8-9/h7,9H,4-5H2,1-3H3/b8-6- |
Clé InChI |
YHWNYZOPDVPQMU-VURMDHGXSA-N |
SMILES isomérique |
CCOC(/C(=N\O)/C)OCC |
SMILES canonique |
CCOC(C(=NO)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)
![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)



![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)



![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)


